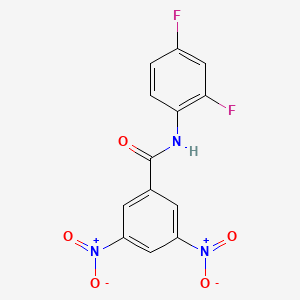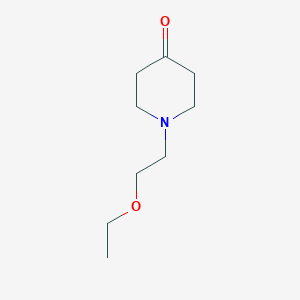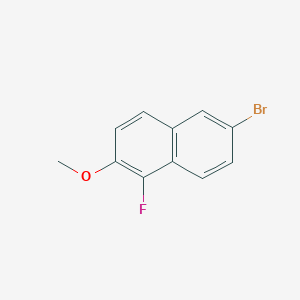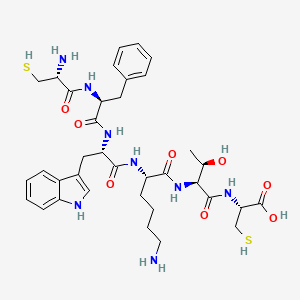
N-(2,4-difluorophenyl)-3,5-dinitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-difluorophenyl)-3,5-dinitrobenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of two fluorine atoms and two nitro groups attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-3,5-dinitrobenzamide typically involves the reaction of 2,4-difluoroaniline with 3,5-dinitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,4-difluorophenyl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing nitro groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products Formed
Reduction: Formation of N-(2,4-difluorophenyl)-3,5-diaminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives, although these are less common.
Applications De Recherche Scientifique
N-(2,4-difluorophenyl)-3,5-dinitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials with specific electronic or optical properties.
Biological Research: It is used as a tool compound to study the effects of fluorine and nitro substitutions on biological activity and molecular interactions.
Mécanisme D'action
The mechanism of action of N-(2,4-difluorophenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The compound is known to inhibit enzymes and receptors that play a crucial role in cellular processes. For example, it may inhibit kinases involved in signal transduction pathways, leading to the suppression of cancer cell growth . The presence of fluorine atoms enhances its binding affinity to these targets, while the nitro groups contribute to its overall reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,4-difluorophenyl)-2-fluorobenzamide: Similar in structure but with one less nitro group, leading to different reactivity and applications.
2,4-Difluorophenyl isocyanate: Another fluorinated compound with different functional groups and applications.
Uniqueness
N-(2,4-difluorophenyl)-3,5-dinitrobenzamide is unique due to the combination of fluorine and nitro groups, which impart distinct chemical and biological properties. This combination makes it a versatile compound for various applications, particularly in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C13H7F2N3O5 |
|---|---|
Poids moléculaire |
323.21 g/mol |
Nom IUPAC |
N-(2,4-difluorophenyl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C13H7F2N3O5/c14-8-1-2-12(11(15)5-8)16-13(19)7-3-9(17(20)21)6-10(4-7)18(22)23/h1-6H,(H,16,19) |
Clé InChI |
CJEQXOUSAMWFCK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)F)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[(2-Chloro-6-nitrophenyl)sulfanyl]-4-methoxyphenyl}formamide](/img/structure/B14255338.png)




![1-{[(10-Bromodecyl)oxy]methyl}-4-methoxybenzene](/img/structure/B14255368.png)
![{[(2-Methylpenta-1,3-dien-1-yl)oxy]methyl}benzene](/img/structure/B14255369.png)
![[1-(Hydroxymethyl)cyclohexyl]methyl prop-2-enoate](/img/structure/B14255370.png)
![2-Oxetanone, 4-[3-(tetrahydro-2H-pyran-2-yl)propyl]-](/img/structure/B14255373.png)





